1-Heptyn-3-ol, 1-phenyl-
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Overview
Description
1-Heptyn-3-ol, 1-phenyl- is an organic compound with the molecular formula C13H18O. It is a derivative of heptynol, where a phenyl group is attached to the first carbon atom. This compound is known for its unique structure, which combines an alkyne and an alcohol functional group, making it a valuable intermediate in organic synthesis .
Preparation Methods
1-Heptyn-3-ol, 1-phenyl- can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetylene with heptanal in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of 1-Heptyn-3-ol, 1-phenyl- .
Chemical Reactions Analysis
1-Heptyn-3-ol, 1-phenyl- undergoes various chemical reactions due to the presence of both alkyne and alcohol functional groups. Some common reactions include:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Major products formed from these reactions include phenylheptanone, phenylheptanoic acid, and various substituted phenyl derivatives .
Scientific Research Applications
1-Heptyn-3-ol, 1-phenyl- has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Heptyn-3-ol, 1-phenyl- involves its interaction with various molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it valuable in bioconjugation and drug development. Additionally, the phenyl group can interact with aromatic receptors, influencing biological activities such as enzyme inhibition and receptor binding .
Comparison with Similar Compounds
1-Heptyn-3-ol, 1-phenyl- can be compared with other similar compounds, such as:
1-Heptyn-3-ol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenyl-1-hepten-3-ol: Contains a double bond instead of a triple bond, affecting its chemical behavior and applications.
1-Phenyl-1-heptanol:
The uniqueness of 1-Heptyn-3-ol, 1-phenyl- lies in its combination of an alkyne and phenyl group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
72206-40-7 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-phenylhept-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9H2,1H3 |
InChI Key |
XAHDRXXKLCEOAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
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